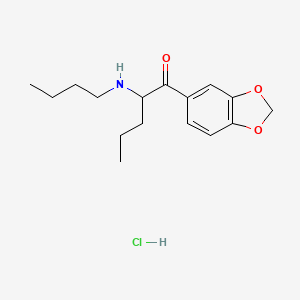

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride

Übersicht

Beschreibung

N-Butyl-Pentylon (Hydrochlorid) ist ein synthetisches Cathinon, eine Klasse von Verbindungen, die für ihre stimulierende Wirkung bekannt sind. Es wird als neuartige psychoaktive Substanz eingestuft und wird häufig in Forschung und forensischen Anwendungen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Butyl-Pentylon (Hydrochlorid) beinhaltet die Reaktion von 3,4-Methylendioxyphenyl-2-propanon mit Butylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und einen Katalysator, um den Prozess zu erleichtern. Das Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsverfahren

Die industrielle Produktion von N-Butyl-Pentylon (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird oft in großen Mengen für Forschungs- und forensische Zwecke hergestellt .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-Butyl-Pentylon (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Wichtige gebildete Produkte

Oxidation: Bildung von Carbonsäuren und Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Amine.

Wissenschaftliche Forschungsanwendungen

N-Butyl-Pentylon (Hydrochlorid) wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, darunter:

Chemie: Als Referenzstandard in der analytischen Chemie für Massenspektrometrie und Chromatographie.

Biologie: Studium der Auswirkungen von synthetischen Cathinonen auf biologische Systeme.

Medizin: Erforschung potenzieller therapeutischer Anwendungen und Verständnis der pharmakologischen Wirkungen.

Industrie: Verwendung in der Forensik zur Identifizierung und Analyse neuartiger psychoaktiver Substanzen

Wirkmechanismus

N-Butyl-Pentylon (Hydrochlorid) entfaltet seine Wirkungen, indem es als Dopamintransporter-Blocker und Serotonintransporter-Substrat wirkt. Diese doppelte Wirkung erhöht den Spiegel von Dopamin und Serotonin im synaptischen Spalt und führt zu stimulierenden Wirkungen. Der Mechanismus der Verbindung beinhaltet die Bindung an die Transporter und die Hemmung der Wiederaufnahme dieser Neurotransmitter, wodurch ihre Aktivität verstärkt wird .

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl Pentylone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted amines.

Wissenschaftliche Forschungsanwendungen

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Predicted ~415.5 °C |

| Density | 1.169 g/cm³ |

| pKa | 8.41 (predicted) |

Forensic Toxicology

N-butyl pentylone is primarily utilized in forensic toxicology as an analytical reference standard. Its stimulant effects, similar to other illicit drugs, make it essential for:

- Drug Testing : Identification and quantification of N-butyl pentylone in biological samples (e.g., urine, blood) during toxicological investigations.

- Mass Spectrometry : Used as a calibration standard to improve the accuracy of mass spectrometric analyses in detecting designer drugs.

Pharmacological Studies

The compound is also significant in pharmacological research due to its stimulant properties:

- Mechanism of Action : Studies have shown that N-butyl pentylone may act on monoamine transporters, particularly dopamine and norepinephrine transporters, similar to other stimulants like amphetamines.

- Psychoactive Effects : Research into its psychoactive effects contributes to understanding the pharmacodynamics and potential therapeutic uses or risks associated with similar compounds.

Comparative Analyses

N-butyl pentylone's structural similarities with other cathinones allow for comparative studies:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one | Contains a methylamino group | Generally considered less potent |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Known for rapid onset and shorter duration |

These comparative analyses help elucidate the pharmacological profiles and safety profiles of various compounds within the cathinone class.

Synthesis Research

While detailed synthetic pathways are often not disclosed due to legal restrictions surrounding designer drugs, general synthetic methodologies are explored in academic settings to understand the compound's chemistry better. This includes:

- Synthetic Pathway Exploration : Investigating potential synthesis routes can contribute to the development of safer analogs or derivatives with therapeutic potential.

Analytical Chemistry

N-butyl pentylone serves as a model compound in analytical chemistry for developing new detection methods:

- Chromatography Techniques : Used in developing high-performance liquid chromatography (HPLC) methods for detecting similar substances in complex mixtures.

Case Study 1: Forensic Analysis of Designer Drugs

A study published in a forensic journal highlighted the role of N-butyl pentylone in drug-related fatalities. The researchers utilized mass spectrometry to detect this compound alongside other cathinones in post-mortem samples. The findings underscored the importance of including N-butyl pentylone in routine toxicological screenings due to its increasing prevalence.

Case Study 2: Pharmacological Effects on Neurotransmitter Systems

Another research project focused on the pharmacological effects of N-butyl pentylone on neurotransmitter systems in animal models. The study revealed that administration led to increased levels of dopamine and norepinephrine, suggesting potential applications in studying stimulant-related behaviors.

Wirkmechanismus

N-butyl Pentylone (hydrochloride) exerts its effects by acting as a dopamine transporter blocker and a serotonin transporter substrate. This dual action increases the levels of dopamine and serotonin in the synaptic cleft, leading to stimulant effects. The compound’s mechanism involves binding to the transporters and inhibiting the reuptake of these neurotransmitters, thereby enhancing their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-Ethyl-Pentylon

- Pentylon

- Methylon

Einzigartigkeit

N-Butyl-Pentylon (Hydrochlorid) ist aufgrund seines spezifischen Substitutionsschemas im Cathinon-Rückgrat einzigartig, das sein pharmakologisches Profil beeinflusst. Im Vergleich zu ähnlichen Verbindungen hat es unterschiedliche Auswirkungen auf Dopamin- und Serotonintransporter, was es zu einer wertvollen Verbindung für die Forschung macht .

Biologische Aktivität

1-(1,3-Benzodioxol-5-yl)-2-(butylamino)-1-pentanone, monohydrochloride, commonly known as N-butyl pentylone, is a synthetic compound belonging to the cathinone class. This compound is notable for its psychoactive properties and structural similarities to other stimulants. Its molecular formula is C_16H_23NO_3·HCl, with a molecular weight of approximately 313.8 g/mol.

N-butyl pentylone exerts its effects primarily through the inhibition of the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects. The benzodioxole moiety is believed to enhance its psychoactive properties by modifying receptor interactions compared to other cathinones.

Pharmacological Effects

The pharmacological profile of N-butyl pentylone includes:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness.

- Potential Side Effects : These may include anxiety, paranoia, tachycardia, and hypertension.

- Comparison with Other Stimulants : It is structurally related to other compounds like 4-Methylmethcathinone (4-MMC) and methylenedioxypyrovalerone (MDPV), which exhibit similar stimulant properties but differ in potency and duration of action.

Toxicity and Safety Profile

Due to its status as a designer drug, comprehensive toxicity data on N-butyl pentylone is limited. However, preliminary studies suggest potential for abuse and dependence similar to other stimulants. The compound has been classified under various regulatory frameworks due to concerns over its safety profile.

Case Studies

- Case Study 1 : A report on the use of N-butyl pentylone in a recreational setting highlighted instances of severe agitation and cardiovascular complications following its consumption. This underscores the importance of understanding dosage and context in which the drug is used.

- Case Study 2 : In a forensic analysis involving seized substances, N-butyl pentylone was identified alongside other synthetic cathinones. The study emphasized the need for accurate identification methods in toxicology labs due to the increasing prevalence of designer drugs.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-butyl pentylone | Benzodioxole moiety | Higher potency compared to some analogs |

| 4-Methylmethcathinone (4-MMC) | Simple structure without benzodioxole | Rapid onset and shorter duration |

| Methylenedioxypyrovalerone (MDPV) | Similar psychoactive effects | Higher risk of addiction |

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(butylamino)pentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-5-9-17-13(6-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVGUBLUFAGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CCC)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342215 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17763-10-9 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(butylamino)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.